molecular formula C6H4ClNO B1211902 4-Chloronitrosobenzene CAS No. 932-98-9

4-Chloronitrosobenzene

Cat. No. B1211902
CAS RN: 932-98-9
M. Wt: 141.55 g/mol
InChI Key: IEYSGPZUULPJPQ-UHFFFAOYSA-N
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Description

4-Chloronitrosobenzene is a chemical compound with the molecular formula C6H4ClNO. It is a light yellow monoclinic prisms crystallizes . It is insoluble in water but very soluble in toluene, ether, acetone, or hot ethanol . It is incompatible with strong oxidizers and alkalis . It is extensively used in different industries as an intermediate in the manufacture of dyes, rubber, and agricultural chemicals .


Synthesis Analysis

The synthesis of 4-Chloronitrosobenzene involves a series of reactions. The solid state behaviour of a short series of aromatic C-nitroso compounds bearing a range of ortho-substituents, including amides, alcohols, methyl and fluorine have been investigated using single crystal X-ray diffraction . Another study revealed that the liquid-phase hydrogenation of 4-chloronitrobenzene (4-CNB) to 4-chloroaniline (4-CAN) under mild reaction conditions (0.6 MPa, 25 °C, methanol-diethyl ether, 1:1 vol.) over palladium and platinum catalysts containing 1 mass% of metal supported on beta zeolite (M/B) or γ-alumina (M/A) was studied .


Molecular Structure Analysis

The molecular structure of 4-Chloronitrosobenzene is represented by the formula C6H4ClNO . It has a molecular weight of 141.56 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloronitrosobenzene are complex. One study revealed that the liquid-phase hydrogenation of 4-chloronitrobenzene (4-CNB) to 4-chloroaniline (4-CAN) under mild reaction conditions (0.6 MPa, 25 °C, methanol-diethyl ether, 1:1 vol.) over palladium and platinum catalysts containing 1 mass% of metal supported on beta zeolite (M/B) or γ-alumina (M/A) was studied . Another study showed that the reduction of p-chloronitrobenzene (p-CNB) by sulfate green rust (GR SO 4) was systematically studied .


Physical And Chemical Properties Analysis

4-Chloronitrosobenzene has a melting point of 92-93 °C and a predicted boiling point of 214.6±23.0 °C . It has a predicted density of 1.26±0.1 g/cm3 .

Scientific Research Applications

1. Environmental Degradation

4-Chloronitrosobenzene has been studied for its degradation in environmental settings. A kinetic study by Liao, Yang, and Lee (2012) explored its degradation by zero-valent iron under anoxic conditions. This study is crucial as it shows the potential for using specific materials to reduce the environmental impact of 4-chloronitrosobenzene, a representative material of nitroaromatic compounds. The reduction reaction is influenced by the concentration of zero-valent iron, offering insights into scalable solutions for environmental remediation (Liao, Yang, & Lee, 2012).

2. Bioelectrochemical Systems

Guo et al. (2015) and Yuan et al. (2015) investigated the use of bioelectrochemical systems for the reduction of 4-chloronitrobenzene. These studies highlight the efficiency of such systems in transforming 4-chloronitrobenzene into less toxic compounds, such as 4-chloroaniline, under room temperature conditions. The research demonstrates significant improvements in 4-chloronitrobenzene removal efficiency, providing a promising approach for the treatment of pollutants (Guo et al., 2015); (Yuan et al., 2015).

3. Crystal Structure Analysis

The crystal structure of 4-chloronitrobenzene, which exhibits disorder in its solid state, was re-examined by Thomas, Cole, and Wilson (2008) using multiple-temperature single-crystal X-ray diffraction. This research is important for understanding the physical characteristics of 4-chloronitrobenzene and its derivatives, which can influence their reactivity and interactions in various scientific applications (Thomas, Cole, & Wilson, 2008).

4. Electrochemical Reduction

Huang et al. (2019) focused on the electrochemical reduction of 4-chloronitrobenzene at a silver cathode. The study reveals insights into the mechanisms of electrochemical reduction and the production of various compounds. This research is significant for environmental applications and the synthesis of chemicals, as it explores efficient methods for reducing pollutants and obtaining useful compounds (Huang et al., 2019).

Safety And Hazards

4-Chloronitrosobenzene is toxic if swallowed and in contact with skin . It causes eye irritation and is toxic if inhaled . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child .

Future Directions

Future research on 4-Chloronitrosobenzene could focus on its ecological and ecotoxicological impacts on aquatic ecosystems . Another area of interest could be the degradation of 4-chloronitrobenzene in Pseudomonas putida ZWL73, in which a partial reductive pathway was adopted .

properties

IUPAC Name

1-chloro-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYSGPZUULPJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239332
Record name 4-Chloronitrosobenzene
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Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloronitrosobenzene

CAS RN

932-98-9
Record name 1-Chloro-4-nitrosobenzene
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Record name 4-Chloronitrosobenzene
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Record name p-Chloronitrosobenzene
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Record name 4-CHLORONITROSOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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